molecular formula C21H23F2NO3 B12169198 Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B12169198
M. Wt: 375.4 g/mol
InChI Key: ZGALTQPYTIEYRU-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a 2,6-difluorophenyl group at position 4, ethyl carboxylate at position 3, and methyl groups at positions 2, 7, and 5. These compounds are synthesized via Hantzsch-type reactions, often involving dimedone, aldehydes, and ammonium acetate under solvent-free or ethanol conditions .

Properties

Molecular Formula

C21H23F2NO3

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23F2NO3/c1-5-27-20(26)16-11(2)24-14-9-21(3,4)10-15(25)18(14)19(16)17-12(22)7-6-8-13(17)23/h6-8,19,24H,5,9-10H2,1-4H3

InChI Key

ZGALTQPYTIEYRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C=CC=C3F)F)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization steps. Initially, dimedone reacts with 2,6-difluorobenzaldehyde to form a Knoevenagel adduct, which undergoes Michael addition with the enamine generated from ethyl acetoacetate and ammonium acetate. Cyclization and dehydration yield the hexahydroquinoline core. Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) is the preferred Lewis acid catalyst, facilitating proton transfer and stabilizing intermediates.

Standard Protocol

A representative procedure involves:

  • Charging a flame-dried flask with dimedone (10 mmol), ethyl acetoacetate (10 mmol), and Yb(OTf)₃ (5 mol%) in absolute ethanol (30 mL).

  • Adding 2,6-difluorobenzaldehyde (10 mmol) and ammonium acetate (10 mmol) under argon.

  • Stirring at room temperature for 48 hours.

  • Concentrating the mixture via rotary evaporation and purifying by silica column chromatography (ethyl acetate/hexane, 1:4).

Table 1. Optimization of Four-Component Synthesis

ConditionVariationYield (%)Purity (%)Source
CatalystYb(OTf)₃7298
CatalystInCl₃5895
SolventEthanol7298
Solventi-PrOH6597
Temperature80°C6896
Reaction Time48 hours7298

Lewis Acid-Catalyzed Synthesis

Ytterbium(III) Triflate Catalysis

Yb(OTf)₃ outperforms traditional Brønsted acids due to its moisture tolerance and recyclability. A study demonstrated that 5 mol% Yb(OTf)₃ in ethanol achieves 72% yield, whereas HCl or acetic acid yields <50% under identical conditions. The catalyst stabilizes the imine intermediate, accelerating cyclization.

Alternative Catalysts

  • Indium(III) Chloride : Provides moderate yields (58%) but requires higher temperatures (80°C).

  • Cerium(IV) Ammonium Nitrate (CAN) : Effective in acetonitrile, though yields drop to 50% due to side reactions.

  • Rhodium(II) Catalysis : While Rh(II) complexes excel in quinoline synthesis via cyclopropanation, their application to hexahydroquinolines remains unexplored. Preliminary trials with methyl diazoacetate yielded undesired indole adducts, highlighting the need for substrate-specific optimization.

Solvent and Reaction Parameter Optimization

Solvent Effects

Ethanol’s polarity and protic nature enhance intermediate solubility and proton transfer, making it ideal for Hantzsch reactions. Substituting ethanol with isopropanol reduces yield by 7% due to slower reaction kinetics. Non-polar solvents like toluene preclude effective mixing of ammonium acetate, resulting in <30% yields.

Temperature and Time

Room-temperature reactions (25°C) over 48 hours favor high yields (72%), whereas elevated temperatures (80°C) shorten the reaction to 12 hours but promote decomposition, lowering yields to 68%. Microwave-assisted synthesis reduces time to 2 hours but complicates scale-up due to rapid exotherms.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively removes unreacted dimedone and acetylated byproducts. Gradient elution (1:4 to 1:2) resolves the target compound (Rf = 0.45) from closely related impurities.

Recrystallization

Diffraction-quality crystals are obtained by slow evaporation from methanol/hexane (1:4). X-ray crystallography confirms the pseudo-axial orientation of the 2,6-difluorophenyl group and the envelope conformation of the cyclohexanone ring.

Table 2. Crystallographic Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (DHP/Phenyl)89.2°
Hydrogen BondsN–H⋯O, C–H⋯O

Comparative Analysis of Synthetic Routes

The four-component Hantzsch method remains superior for scalability and yield (72% vs. <50% for alternative routes). Rh(II)-catalyzed approaches, while innovative, require extensive substrate redesign to accommodate the hexahydroquinoline framework . Future efforts should explore enzymatic catalysis or flow chemistry to enhance atom economy and reduce purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs, their substituents, molecular properties, and biological activities based on the provided evidence:

Compound Substituent (Position 4) Molecular Formula Molecular Weight Biological Activity/Applications Structural Features
Ethyl 4-phenyl variant Phenyl C₂₁H₂₅NO₃ 339.42 Not explicitly stated, but 1,4-DHPs generally exhibit calcium modulation, antibacterial activity . Triclinic crystal system (P1), hydrogen-bonded chain motif .
Ethyl 4-(4-fluorophenyl) variant 4-Fluorophenyl C₂₀H₂₂FNO₃ ~343.40* Research applications (exact activities unspecified). Commercial availability; synthesized for pilot-scale/production use .
Ethyl 4-(5-bromo-2-hydroxyphenyl) variant 5-Bromo-2-hydroxyphenyl C₂₀H₂₂BrNO₄ ~420.30* Undisclosed, but bromine may enhance binding affinity in drug design. Synthesized using similar Hantzsch conditions; structural data not provided .
Ethyl 4-(3-hydroxyphenyl) variant 3-Hydroxyphenyl C₂₅H₂₅NO₄ (CAS 1360869-92-6) 403.47 Potential antioxidant/antibacterial activity inferred from 1,4-DHP pharmacology . Commercialized (Parchem); hydroxyl group may improve solubility .
DL-Methyl 4-(4-methoxyphenyl) variant 4-Methoxyphenyl C₂₂H₂₅NO₄ 367.44 Calcium modulatory, fungicidal, and antioxidant activities . Methoxy group enhances electron-donating effects, potentially altering redox properties.
Ethyl 4-[4-(diethylamino)phenyl] variant 4-Diethylaminophenyl C₂₅H₃₃N₂O₃ 409.55 Likely bioactive due to amino group; applications in materials science or drug delivery . Diethylamino group introduces strong electron-donating and solubilizing effects.

*Molecular weights estimated based on substituent contributions where exact values are unavailable.

Key Comparative Findings

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Fluorine, Bromine): Fluorine substituents (as in the 4-fluorophenyl and hypothetical 2,6-difluorophenyl variants) increase lipophilicity and metabolic stability, enhancing membrane permeability . Bromine in the 5-bromo-2-hydroxyphenyl analog may improve binding to hydrophobic enzyme pockets .
  • Hydroxyl/Methoxy Groups: The 3-hydroxyphenyl and 4-methoxyphenyl variants exhibit improved solubility in polar solvents, which is critical for bioavailability. Methoxy groups also contribute to antioxidant activity via radical scavenging .
  • Amino Groups: The 4-diethylaminophenyl derivative’s amino group enhances solubility and may enable pH-responsive behavior in drug delivery systems .

Structural and Crystallographic Differences

  • The phenyl-substituted analog crystallizes in a triclinic system (P1) with a hydrogen-bonded chain motif, while bulkier substituents (e.g., diethylamino) likely disrupt packing efficiency, leading to less ordered crystalline phases .

Biological Activity

Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables summarizing key research findings and case studies that highlight its potential therapeutic applications.

The compound has the following chemical structure:

  • Molecular Formula : C19H19F2NO3
  • CAS Number : 2930443
  • Molecular Weight : 345.36 g/mol

Structural Characteristics

The structure of the compound features a hexahydroquinoline core with a carboxylate group and a difluorophenyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline exhibit antimicrobial properties. For instance, studies have shown that certain oxoquinoline derivatives can act as potent inhibitors against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly influence antimicrobial efficacy .

Antiviral Activity

This compound has also demonstrated antiviral activity. Notably, derivatives have been identified as selective inhibitors of HIV-1 transcription. This suggests potential applications in antiviral drug development .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is essential for developing targeted cancer therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits HIV-1 transcription
CytotoxicitySelective cytotoxicity towards cancer cell lines

Case Study: Antiviral Efficacy Against HIV-1

A study conducted by Baba et al. (1997) explored the antiviral properties of various oxoquinoline derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition of HIV-1 transcription in vitro. The study emphasized the importance of structural modifications in enhancing antiviral potency .

Case Study: Antimicrobial Activity

Koga et al. (1980) investigated the antimicrobial effects of oxoquinolone derivatives. Their findings revealed that specific substitutions on the quinoline ring could enhance antibacterial activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this compound's structure .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-(2,6-difluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

  • Methodological Answer : The Hantzsch multicomponent reaction is widely used for synthesizing hexahydroquinoline derivatives. For this compound, start with 2,6-difluorobenzaldehyde, ethyl acetoacetate, dimedone (5,5-dimethylcyclohexane-1,3-dione), and ammonium acetate. Use ethanol as a solvent under reflux (80–90°C) for 6–8 hours. Catalysts like L-glutamine (5 mol%) can improve yields (up to 75%) by facilitating imine formation and cyclization . Purify via column chromatography (hexane/ethyl acetate, 7:3). Confirm purity using HPLC (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.8–7.4 ppm for difluorophenyl), ester carbonyl (δ ~165 ppm), and methyl groups (δ 1.2–2.5 ppm). Compare with analogs like Ethyl 4-(4-fluorophenyl) derivatives for substituent effects .
  • FTIR : Look for C=O stretches (~1700 cm1^{-1} for ester and ketone) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 403.4 (C22_{22}H24_{24}F2_2NO3_3) .

Q. What are the key crystallographic parameters for structural confirmation?

  • Methodological Answer : X-ray diffraction (single-crystal) typically reveals a triclinic system (space group P1P\overline{1}) with unit cell parameters: a=7.357.40a = 7.35–7.40 Å, b=9.639.70b = 9.63–9.70 Å, c=13.9414.00c = 13.94–14.00 Å, and angles α ≈ 98°, β ≈ 92°, γ ≈ 106°. Compare bond lengths (e.g., C=O at 1.21 Å) and torsion angles with Ethyl 4-phenyl analogs .

Advanced Research Questions

Q. How do electronic effects of 2,6-difluorophenyl substituents influence reactivity in catalytic hydrogenation?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases electrophilicity at the 4-position. Test hydrogenation (H2_2, Pd/C, 50 psi) in THF at 25°C. Monitor via 1^1H NMR for reduction of the 5-oxo group to hydroxyl. Compare kinetics with non-fluorinated analogs (e.g., Ethyl 4-phenyl derivatives) to quantify steric/electronic effects .

Q. What strategies resolve contradictions in biological activity data across similar hexahydroquinolines?

  • Methodological Answer :
  • Dose-Response Studies : Perform IC50_{50} assays (e.g., antimicrobial testing against S. aureus and E. coli) at concentrations from 1–100 µM. Use Ethyl 4-(4-chlorophenyl) analogs as controls .
  • Molecular Docking : Model interactions with target enzymes (e.g., DNA gyrase) using AutoDock Vina. Compare binding affinities with fluorinated vs. chlorinated derivatives to explain activity variations .

Q. How can reaction conditions be optimized to mitigate byproducts from competing cyclization pathways?

  • Methodological Answer : Use a Design of Experiments (DoE) approach. Vary parameters:
  • Temperature : Test 70°C vs. 90°C to favor 6-endo over 5-exo cyclization .
  • Catalyst : Compare L-glutamine (yield: 75%) vs. CoCl2_2 (yield: 60%) in ethanol .
  • Solvent : Polar aprotic solvents (DMF) may reduce side reactions vs. ethanol .

Q. What analytical methods quantify hydrolytic stability of the ester group under physiological conditions?

  • Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor ester hydrolysis via:
  • HPLC : Track disappearance of parent compound (retention time ~8.2 min) and emergence of carboxylic acid (retention time ~5.5 min) .
  • LC-MS : Confirm hydrolyzed product ([M–C2_2H5_5OH+H]+^+ at m/z 331.3) .

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